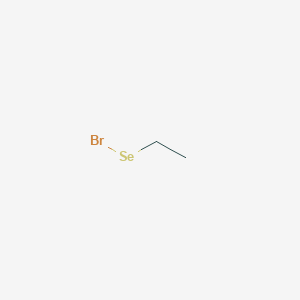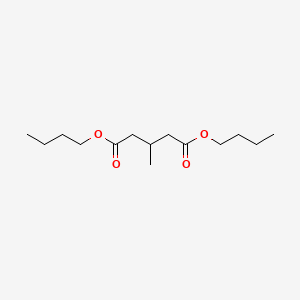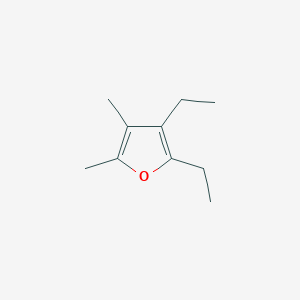
4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran is an organic compound with the molecular formula C10H18O. It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields. This compound is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to a dihydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl ketone with a suitable diene in the presence of a catalyst to form the furan ring. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl ketone derivatives, while substitution reactions can introduce halogen atoms into the furan ring.
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dihydro-2-methylfuran-3(2H)-one
- 4-Hydroxy-2,5-dimethylfuran-3(2H)-one
- 4-Acetoxy-2,5-dimethylfuran-3(2H)-one
Comparison: Compared to these similar compounds, 4,5-Diethyl-2,3-dihydro-2,3-dimethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl and dimethyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
54244-89-2 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,3-diethyl-4,5-dimethylfuran |
InChI |
InChI=1S/C10H16O/c1-5-9-7(3)8(4)11-10(9)6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
HHLTWFCZOFQUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=C1C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



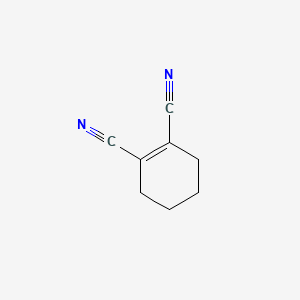
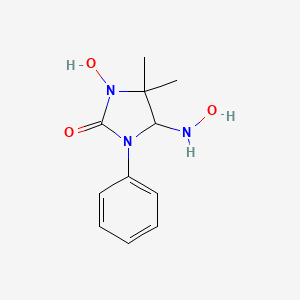
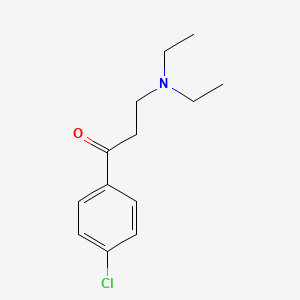
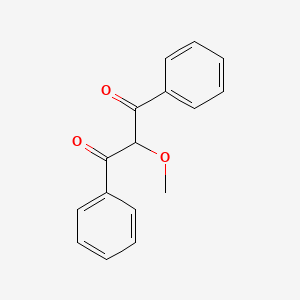
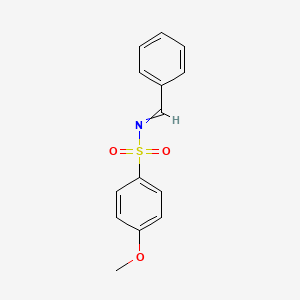
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

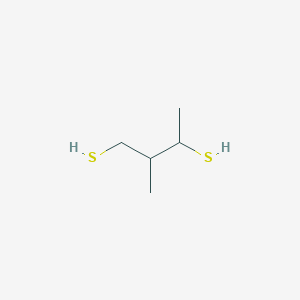
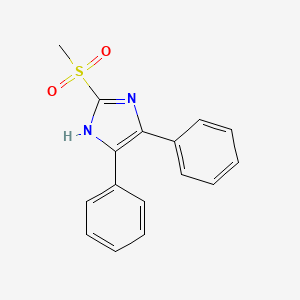
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

